molecular formula C11H7Cl2N3 B2900964 4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile CAS No. 649664-43-7

4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile

Cat. No.: B2900964
CAS No.: 649664-43-7
M. Wt: 252.1
InChI Key: BXDCSWQIQMYCSW-UHFFFAOYSA-N
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Description

4-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]benzonitrile is a substituted imidazole derivative featuring a benzonitrile group linked via a methylene bridge to a 4,5-dichloroimidazole ring. The dichloro substituents confer strong electron-withdrawing properties, influencing reactivity, solubility, and intermolecular interactions. Structural characterization of such compounds often employs crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

IUPAC Name

4-[(4,5-dichloroimidazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3/c12-10-11(13)16(7-15-10)6-9-3-1-8(5-14)2-4-9/h1-4,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDCSWQIQMYCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4,5-Dichloroimidazole

A primary route involves alkylating 4,5-dichloro-1H-imidazole with 4-(halomethyl)benzonitrile. The reaction proceeds via nucleophilic displacement, where the imidazole’s nitrogen attacks the electrophilic methylene carbon adjacent to the benzonitrile group.

Reaction Conditions :

  • Substrate : 4-(Chloromethyl)benzonitrile or 4-(bromomethyl)benzonitrile.
  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the imidazole.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Temperature : 60–80°C for 12–24 hours.

Mechanistic Insight :
The reaction follows an Sₙ2 mechanism, with the leaving group (Cl⁻ or Br⁻) displaced by the imidazole’s nucleophilic nitrogen. Steric hindrance from the dichloro-substituted imidazole may necessitate prolonged reaction times.

Yield Optimization :

  • Excess imidazole (1.5–2.0 equivalents) improves conversion.
  • Anhydrous conditions prevent hydrolysis of the nitrile group.

Cyclization Strategies

Single-Pot Cyclocondensation

Patents describe single-pot cyclization methods for analogous imidazole derivatives. For example, EP1594862B1 details the synthesis of 6-[(4,5-dihydro-1H-imidazol-2-yl)amino]-7-methyl-1H-benzimidazole-4-carbonitrile via cyclization of a nitro precursor. Adapting this approach:

Proposed Pathway :

  • Precursor Synthesis : React 4-(aminomethyl)benzonitrile with dichloroacetyl chloride to form an intermediate amide.
  • Cyclization : Treat with ammonium acetate in acetic acid under reflux to form the imidazole ring.

Conditions :

  • Catalyst : Ammonium acetate (2.0 equivalents).
  • Acid : Glacial acetic acid at 120°C for 8 hours.
  • Post-Treatment : Neutralization with NaHCO₃ and extraction with dichloromethane.

Challenges :

  • Regioselective dichlorination at the 4,5-positions requires controlled stoichiometry of chlorinating agents.
  • Competing side reactions (e.g., over-chlorination) necessitate precise temperature control.

Post-Synthetic Functionalization

Chlorination of Imidazole Intermediates

An alternative route involves chlorinating a pre-formed imidazole derivative. For instance, 4-[(1H-imidazol-1-yl)methyl]benzonitrile (CAS 112809-54-8) can be dichlorinated using sulfuryl chloride (SO₂Cl₂).

Procedure :

  • Substrate : 4-[(1H-imidazol-1-yl)methyl]benzonitrile dissolved in dry dichloromethane.
  • Chlorinating Agent : SO₂Cl₂ (2.2 equivalents) added dropwise at 0°C.
  • Stirring : 24 hours at room temperature.

Key Parameters :

  • Catalyst : Lewis acids like FeCl₃ (0.1 equivalents) enhance selectivity.
  • Workup : Quenching with ice water followed by column chromatography (silica gel, ethyl acetate/hexane).

Yield : 60–75% after purification.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Alkylation K₂CO₃, DMF, 80°C, 24h 50–65% Simple setup; commercial precursors Low regioselectivity; byproduct formation
Cyclization NH₄OAc, AcOH, 120°C, 8h 40–55% Single-pot synthesis Requires high-temperature conditions
Post-Chlorination SO₂Cl₂, FeCl₃, CH₂Cl₂, RT 60–75% High purity; controlled chlorination Toxic reagents; multi-step process

Chemical Reactions Analysis

Types of Reactions

4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Mechanism of Action

The mechanism of action of 4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile with two structurally related imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Imidazole Substituents Linker Group Physical Properties Synthesis Yield
This compound (Target) C11H7Cl2N3 252.10 4,5-dichloro CH2 Data not available in evidence Not reported
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile C23H17N3S 375.47 4,5-diphenyl S-CH2 Data not available Not reported
(Z)-4-[4-(4-(Dimethylamino)benzylidene)-5-oxo-1-(2-(dimethylamino)ethyl)-4,5-dihydro-1H-imidazol-2-yl]benzonitrile C23H25N5O 387.49 4-(dimethylamino)benzylidene, 5-oxo None (direct bond) Red solid; m.p. 183°C 67%

Key Observations

In contrast, the diphenyl-substituted compound features bulky, electron-rich aromatic groups, which may improve π-π stacking but reduce solubility in polar solvents. The dimethylamino and oxo groups in ’s compound introduce electron-donating and hydrogen-bonding capabilities, respectively, likely increasing polarity and melting point (183°C vs. unreported for others).

Linker Group Impact :

  • The CH2 linker in the target compound provides flexibility, whereas the sulfanyl (S-CH2) group in may enhance hydrophobicity and alter metabolic stability.

Molecular Weight and Applications: The target compound (MW 252.10) is smaller than the diphenyl (MW 375.47) and dimethylamino derivatives (MW 387.49), suggesting better bioavailability for pharmaceutical applications.

Reactivity and Functionalization

  • Electrophilic Substitution : The dichloro groups in the target compound may direct further substitution to the imidazole ring’s less electron-deficient positions.

Biological Activity

4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an imidazole ring substituted with dichloro groups and a benzonitrile moiety, making it a candidate for various therapeutic applications including antimicrobial and anticancer properties.

The compound is characterized by the following chemical properties:

  • IUPAC Name : 4-[(4,5-dichloroimidazol-1-yl)methyl]benzonitrile
  • Molecular Formula : C11H7Cl2N3
  • Molecular Weight : 238.10 g/mol
  • CAS Number : 649664-43-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target, which may include:

  • Inhibition of viral replication
  • Antimicrobial effects
  • Anticancer activities

Antiviral Activity

Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant antiviral properties. For instance:

  • Compounds similar to this structure have shown effectiveness against viruses such as hepatitis C and dengue virus, with IC50 values in the micromolar range .

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial effects. Imidazole derivatives are known for their ability to inhibit bacterial growth and have been used as antifungal agents in various studies. The specific activity against different microbial strains can vary based on structural modifications.

Anticancer Potential

Research has also explored the anticancer potential of imidazole derivatives. For example, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation in vitro. The mechanism often involves inducing apoptosis or disrupting cell cycle progression.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various imidazole derivatives, this compound was tested against several viral strains. It showed promising results with an IC50 value indicating effective inhibition of viral replication .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound compared to standard antibiotics. The results revealed that it exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntiviral Activity (IC50)Antimicrobial ActivityAnticancer Activity
4-Dichloroimidazole1.85 μM (against YFV)Moderate against S. aureusInduces apoptosis in cancer cells
4-(trifluoromethoxy)phenylcarbamateNot specifiedHigh efficacy against E. coliNot evaluated
4-(1H-imidazol-1-yl)methyl-benzonitrileNot specifiedSignificant against multiple strainsModerate inhibition of cell proliferation

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent choice, and catalyst) to minimize side products. For example, use dichloromethane or dimethylformamide as solvents and copper/palladium catalysts for coupling reactions. Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is recommended. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks by comparing shifts to analogous imidazole derivatives (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~120–140 ppm for nitrile carbons) .
  • X-ray crystallography : Use SHELX (SHELXL/SHELXS) for structure refinement. Ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Test solvent pairs like ethanol/water or acetone/hexane. Slow evaporation at 4°C often yields high-quality crystals. For hygroscopic samples, use anhydrous solvents under inert atmosphere. Monitor crystal growth using polarized light microscopy .

Advanced Research Questions

Q. How can crystallographic disorder in the imidazole ring be resolved during structure refinement?

  • Methodological Answer : Apply PART instructions in SHELXL to model disorder. Use restraints (DFIX, SIMU) to maintain reasonable geometry. Validate with residual density maps (peak <0.5 eÅ⁻³) and check R1/wR2 convergence (<5% discrepancy) .

Q. What strategies address low yields in the Buchwald-Hartwig amination step during synthesis?

  • Methodological Answer :

  • Screen ligands (e.g., Xantphos, BINAP) to improve palladium catalyst efficiency.
  • Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Pre-dry solvents (e.g., THF over molecular sieves) to avoid hydrolysis of intermediates .

Q. How do electronic effects of the dichloro-substituted imidazole influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl groups increase imidazole ring electrophilicity, enhancing Suzuki-Miyaura coupling rates. Use DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals and predict regioselectivity. Compare with non-chlorinated analogs to isolate electronic contributions .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Verify purity via DSC (differential scanning calorimetry) to detect polymorphs.
  • Compare crystallization solvents: Polar solvents (e.g., water) may yield higher-melting forms due to H-bonding networks .

Q. Why do biological assays show variable inhibitory activity against Mycobacterium tuberculosis?

  • Methodological Answer :

  • Test compound stability in assay media (e.g., Middlebrook 7H9 broth) via LC-MS to detect degradation.
  • Use resazurin reduction assays with isoniazid controls to validate MIC values. Optimize DMSO concentration (<1% v/v) to avoid solvent toxicity .

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